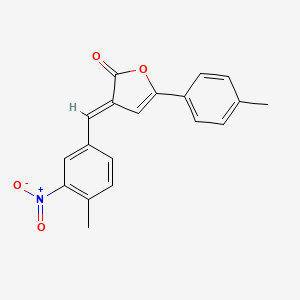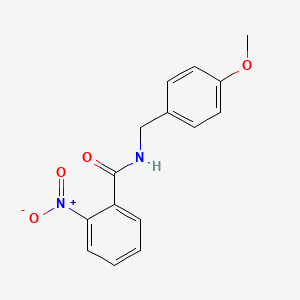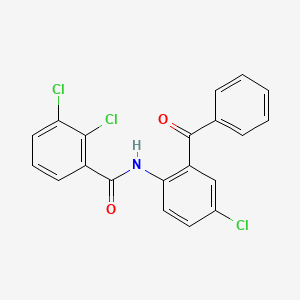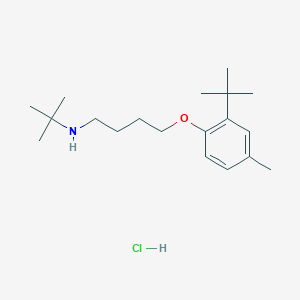
1-(2-phenoxypropanoyl)pyrrolidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-phenoxypropanoyl)pyrrolidine, also known as PPP, is a synthetic compound that has been extensively studied for its potential use in scientific research. This molecule has been shown to have a variety of interesting properties that make it a valuable tool for investigating a range of biological processes. In
Wirkmechanismus
The mechanism of action of 1-(2-phenoxypropanoyl)pyrrolidine is not fully understood, but it is believed to involve the inhibition of certain enzymes involved in cellular signaling pathways. This compound has been shown to inhibit the activity of the enzyme Akt, which is involved in cell proliferation and survival. This inhibition leads to the suppression of cancer cell growth and may also play a role in the neuroprotective effects of this compound.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects in various cell types. In cancer cells, this compound has been shown to induce cell cycle arrest and apoptosis, leading to the inhibition of tumor growth. In neurons, this compound has been shown to protect against oxidative stress and inflammation, which are both implicated in the development of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 1-(2-phenoxypropanoyl)pyrrolidine in lab experiments is its specificity for certain enzymes involved in cellular signaling pathways. This specificity allows researchers to target specific pathways without affecting other cellular processes. However, one limitation of this compound is its relatively low solubility in water, which can make it difficult to work with in certain experiments.
Zukünftige Richtungen
There are many potential future directions for research involving 1-(2-phenoxypropanoyl)pyrrolidine. One area of interest is the development of new this compound derivatives with improved solubility and potency. Another area of research is the investigation of the potential use of this compound in combination with other drugs to enhance its therapeutic effects. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in other areas of biology.
Synthesemethoden
1-(2-phenoxypropanoyl)pyrrolidine is synthesized through a multi-step process involving the reaction of 2-phenoxypropanoic acid with pyrrolidine in the presence of a catalyst. The resulting product is then purified using various techniques such as column chromatography and recrystallization. The final product is a white crystalline powder with a melting point of around 90-92°C.
Wissenschaftliche Forschungsanwendungen
1-(2-phenoxypropanoyl)pyrrolidine has been used in a variety of scientific applications due to its ability to modulate the activity of certain biological pathways. One of the most promising areas of research involving this compound is in the field of cancer biology. Studies have shown that this compound can inhibit the growth of cancer cells by targeting specific enzymes involved in cell proliferation and survival.
Another area of research where this compound has shown potential is in the treatment of neurological disorders such as Alzheimer's disease. This compound has been shown to have neuroprotective properties that may help to slow the progression of this debilitating disease.
Eigenschaften
IUPAC Name |
2-phenoxy-1-pyrrolidin-1-ylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2/c1-11(13(15)14-9-5-6-10-14)16-12-7-3-2-4-8-12/h2-4,7-8,11H,5-6,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUGOWPHZBXHQOZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCCC1)OC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-bromo-4,6-difluorophenyl)-2-[(5-{[(2-fluorobenzyl)thio]methyl}-4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B4925675.png)

![ethyl 5-methyl-2-[(phenoxyacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4925685.png)

![3-[4-(butylsulfonyl)-1-piperazinyl]-6-(1H-pyrazol-1-yl)pyridazine](/img/structure/B4925708.png)



![N-{2-[(1S,9aR)-octahydro-2H-quinolizin-1-yl]ethyl}-1-[3-(trifluoromethyl)benzyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B4925731.png)
![3-(2-furyl)-2-[(3-nitrobenzoyl)amino]acrylic acid](/img/structure/B4925732.png)
![1-acetyl-1,2-dihydro-1'H-spiro[indole-3,2'-quinazolin]-4'(3'H)-one](/img/structure/B4925758.png)


